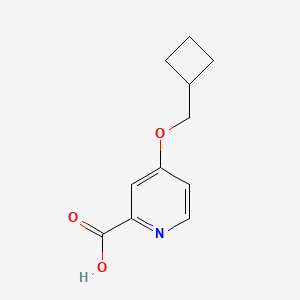

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

説明

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a cyclobutylmethoxy substituent at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties imparted by the cyclobutyl group. The cyclobutylmethoxy moiety combines moderate lipophilicity with conformational rigidity, which can influence binding affinity in biological systems or modulate solubility in synthetic applications .

特性

IUPAC Name |

4-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)10-6-9(4-5-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCJROVYQBRWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231502 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385696-53-6 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:

Formation of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. Cyclobutylmethanol is reacted with a suitable leaving group, such as a halide, in the presence of a base to form the cyclobutylmethoxy intermediate.

Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the carboxylic acid group at the 2-position. This can be achieved through a variety of methods, including direct carboxylation or the use of a carboxylating agent.

Industrial Production Methods

Industrial production of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted pyridine derivatives with new functional groups.

科学的研究の応用

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutylmethoxy group and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-(Cyclobutylmethoxy)pyridine-2-carboxylic Acid

- Structure : Cyclobutylmethoxy group at the 6-position instead of 4-position.

- Implications : Positional isomerism alters electronic distribution and steric interactions. The 6-substituted derivative may exhibit different reactivity in coupling reactions or binding orientations compared to the 4-substituted analog .

6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

- Structure : Cyclopropane ring replaces cyclobutane in the methoxy substituent.

- Lipophilicity: Smaller cyclopropyl group reduces lipophilicity (LogP) compared to cyclobutyl .

4-(3-Fluorophenyl)pyridine-2-carboxylic Acid

- Structure : Aromatic fluorophenyl group at the 4-position.

- Comparison :

Functional Group Modifications

4-(Methoxycarbonyl)pyridine-2-carboxylic Acid

- Structure : Methoxycarbonyl (-COOMe) group at the 4-position.

- Contrast :

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic Acid

Alkyl-Substituted Analogs

4-(3-Heptyl)pyridine-2-carboxylic Acid

Table 1: Comparative Properties of Selected Analogs

Contradictions and Limitations

- Synthetic Yields : reports quantitative yields for 4-methylpyridine-2-carboxylic acid synthesis, but analogous methods for cyclobutylmethoxy derivatives may face steric challenges, reducing efficiency .

- Safety Data: Limited toxicity information is available for 4-(cyclobutylmethoxy)pyridine-2-carboxylic acid, whereas 4-methylpyridine-2-carboxylic acid has established safety protocols .

生物活性

Overview

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine derivative recognized for its potential biological activities. With the molecular formula C11H13NO3, this compound features a unique cyclobutylmethoxy group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring. Its distinct structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound’s structure is characterized by:

- Molecular Weight: 219.23 g/mol

- Functional Groups: Carboxylic acid, ether

- Solubility: Soluble in polar solvents like water and methanol

The biological activity of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is hypothesized to involve:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: The compound could interact with various receptors, influencing physiological responses.

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

-

Antimicrobial Activity:

- Preliminary investigations suggest that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

-

Anticancer Properties:

- Research indicates potential anticancer effects, with studies demonstrating its ability to induce apoptosis in cancer cell lines. The compound may activate specific apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

-

Anti-inflammatory Effects:

- The compound has shown promise in reducing inflammation in preclinical models, possibly through inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Screening

A study investigated the antimicrobial efficacy of various pyridine derivatives, including 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid | 32 | Staphylococcus aureus |

| Control (Ampicillin) | 16 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 8 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Study 3: Anti-inflammatory Effects

A model of induced inflammation in mice demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Q. What are the common synthetic routes for 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid?

Methodological Answer: The synthesis of pyridine-carboxylic acid derivatives typically involves multi-step routes, including condensation, cyclization, and functionalization. For analogous compounds (e.g., oxazolo-pyridines), a common approach starts with the condensation of substituted aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene . For introducing the cyclobutylmethoxy group, nucleophilic substitution or Mitsunobu reactions may be employed. Post-synthetic modifications, such as hydrolysis of ester intermediates, can yield the carboxylic acid moiety. Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) and controlled temperatures to minimize side reactions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates the cyclobutylmethoxy group’s integration and pyridine ring substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% by area normalization) under gradient conditions using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Catalyst Screening: Test palladium (e.g., Pd/C) versus copper (e.g., CuI) catalysts for cyclization efficiency. Copper catalysts may reduce costs but require ligand optimization (e.g., phenanthroline) .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.

- Design of Experiments (DoE): Use factorial designs to assess interactions between temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) .

- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How can researchers address stability issues during storage or biological assays?

Methodological Answer:

- Storage Conditions: Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption. Desiccants (e.g., silica gel) should be used in storage containers .

- Buffered Solutions: For biological testing, prepare fresh solutions in PBS (pH 7.4) or DMSO (≤0.1% v/v in cell culture) to avoid hydrolysis of the cyclobutylmethoxy group .

- Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies are recommended for resolving contradictions in spectral or bioactivity data?

Methodological Answer:

- Spectral Discrepancies: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray crystallography data for solid-state conformation . For mass spectral anomalies, re-run samples with isotopically labeled standards.

- Bioactivity Variability: Replicate enzyme inhibition assays (e.g., IC50 determinations) under standardized conditions. Assess substituent effects by synthesizing analogs (e.g., replacing cyclobutyl with cyclohexyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with homology to pyridine-carboxylic acid targets (e.g., kinases, G protein-coupled receptors).

- In Vitro Assays:

- Antimicrobial Activity: Use broth microdilution (MIC against S. aureus or E. coli) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets).

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。